N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKNZBQQZPDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl and benzyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to altered cellular signaling and potentially therapeutic effects. The pathways involved often include those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amines
Compounds 47–51 () share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents:
Comparison with Target Compound :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity (logP ~3.8) compared to 4-fluorophenyl analogs (logP ~3.2–3.5).
- The benzyl group at N7 could reduce solubility relative to pyridinylmethyl analogs (e.g., 47–51) but improve blood-brain barrier penetration .
CRF1 Receptor Antagonists
MPZP () and related CRF1 antagonists highlight substituent-driven selectivity:
Positional Isomers and Chlorophenyl Variants
Triazolopyrimidine Analogs ()
Triazolopyrimidines (e.g., compounds 92–99) with chlorophenyl groups exhibit anti-tubercular activity (MIC = 0.1–2.0 µg/mL). While structurally distinct (triazole vs. pyrazole core), they share:
- Chlorophenyl groups for hydrophobic binding.
- Methyl/amine substituents modulating solubility and target affinity.
Physicochemical and Pharmacokinetic Comparisons
Key Trends :
- Benzyl groups reduce solubility but enhance CNS penetration.
- Pyridinylmethyl substituents (e.g., 47) improve aqueous solubility via polar interactions .
Biological Activity
N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C21H19ClN4
- Molecular Weight: 362.86 g/mol
- LogP: 4.7748 (indicating lipophilicity)
- Polar Surface Area: 31.0957 Ų
Chemical Structure:
The compound features a pyrazolo[1,5-a]pyrimidine core which is essential for its biological activity. The presence of both a chlorophenyl and a benzyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4 |
| Molecular Weight | 362.86 g/mol |
| LogP | 4.7748 |
| Polar Surface Area | 31.0957 Ų |
This compound primarily targets:
- Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
- Cyclin-Dependent Kinase 2 (CDK2)
Inhibition of EGFR-TK
The compound exhibits significant inhibitory activity against EGFR-TK, which plays a crucial role in cell proliferation and survival pathways. By inhibiting this receptor, the compound can potentially reduce tumor growth in cancers where EGFR is overexpressed.
Inhibition of CDK2
Inhibition of CDK2 affects cell cycle regulation, leading to the arrest of cancer cell proliferation. This mechanism is particularly relevant in the treatment of various cancers, as CDK2 is often dysregulated in malignant cells.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound possesses suitable drug-like properties.
Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound showed IC50 values in the micromolar range against breast and lung cancer cells, indicating potent anti-proliferative effects.
Viral Infections
Another research study highlighted the potential of this compound in treating viral infections. Its ability to inhibit specific viral enzymes suggests that it could be developed as an antiviral agent.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Core Formation : Cyclization of precursors (e.g., substituted pyrazoles or aminopyrimidines) under reflux conditions using polar aprotic solvents like DMF or DMSO. Catalysts such as p-toluenesulfonic acid may enhance reaction efficiency .
- Substituent Introduction : The benzylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) ensures >95% purity. Advanced methods like preparative HPLC are recommended for isolating stereoisomers .
Q. How is the structural identity of this compound validated in research settings?
Q. What in vitro assays are used to screen its biological activity?
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases (e.g., KDR) or metabolic enzymes (e.g., cholinesterase) using fluorometric or colorimetric substrates .
- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM for potent derivatives .
Advanced Research Questions
Q. What molecular targets and binding mechanisms are implicated in its enzyme inhibition?
- Kinase Inhibition : The 4-chlorophenyl group enhances hydrophobic interactions with ATP-binding pockets (e.g., KDR kinase), while the pyrimidine nitrogen forms hydrogen bonds with catalytic lysine residues .
- Cholinesterase Inhibition : Docking studies suggest the benzyl group occupies the peripheral anionic site, and the pyrazolo-pyrimidine core blocks substrate access to the catalytic triad .
Q. How do pharmacokinetic properties (e.g., bioavailability) influence its therapeutic potential?
- Absorption/Distribution : Moderate logP (~3.5) ensures membrane permeability, but high plasma protein binding (>90%) may limit free drug availability .
- Metabolism : CYP3A4-mediated oxidation of the benzyl group generates inactive metabolites, necessitating structural modifications (e.g., fluorination) to improve metabolic stability .
Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
| Substituent | Observed Effect | Confounding Factor | Resolution Strategy |
|---|---|---|---|
| 4-Chlorophenyl | Enhanced kinase inhibition | Variable cell permeability | Normalize activity to cellular uptake (e.g., via LC-MS quantification) |
| N-Benzyl | Reduced solubility | Crystallinity differences | Co-solvent systems (e.g., PEG-400) or amorphous solid dispersions |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
